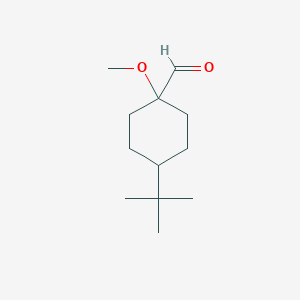

4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde

CAS No.:

Cat. No.: VC17860931

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22O2 |

|---|---|

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | 4-tert-butyl-1-methoxycyclohexane-1-carbaldehyde |

| Standard InChI | InChI=1S/C12H22O2/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10/h9-10H,5-8H2,1-4H3 |

| Standard InChI Key | DYBOOOAGBGJVAF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1CCC(CC1)(C=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a cyclohexane ring with three distinct substituents:

-

A tert-butyl group (-C(CH₃)₃) at the 4-position, which imposes steric hindrance and stabilizes chair conformations through equatorial positioning.

-

A methoxy group (-OCH₃) at the 1-position, which donates electron density via resonance, altering the electronic environment of the adjacent aldehyde.

-

An aldehyde group (-CHO) at the 1-position, providing a reactive site for nucleophilic additions and condensations .

The molecular formula is inferred as C₁₂H₂₂O₂ based on structural analogs . Comparative analysis with 4-tert-butylcyclohexanecarboxaldehyde (C₁₁H₂₀O) reveals that the addition of a methoxy group increases molecular weight by 32 g/mol and introduces a polar oxygen atom, influencing solubility and reactivity .

Physicochemical Properties

Key physical properties derived from structurally related compounds include:

| Property | Value (Estimated) | Comparative Compound (C₁₁H₂₀O) |

|---|---|---|

| Boiling Point | ~215–225°C | 222.7°C |

| Density | ~0.92–0.95 g/cm³ | 0.938 g/cm³ |

| Refractive Index | ~1.47–1.49 | 1.497 |

| Flash Point | ~75–80°C | 75.3°C |

The methoxy group’s electron-donating effect reduces the aldehyde’s electrophilicity compared to non-methoxy analogs, as evidenced by attenuated reactivity in nucleophilic addition reactions .

Synthesis and Manufacturing

Synthetic Routes

Two primary methodologies are employed for synthesizing 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde:

Route 1: Sequential Functionalization of Cyclohexane

-

Friedel-Crafts Alkylation: Introducing the tert-butyl group via reaction with tert-butyl chloride in the presence of AlCl₃ .

-

Methoxy Group Installation: Etherification using methyl iodide and a base (e.g., NaH) under anhydrous conditions.

-

Aldehyde Formation: Oxidation of a primary alcohol intermediate (e.g., using pyridinium chlorochromate) .

Route 2: Ring-Expansion Strategies

-

Starting from smaller cyclic ketones, followed by Grignard addition to install the tert-butyl group and subsequent oxidation to the aldehyde .

Yield optimization typically involves controlling steric effects during tert-butyl group installation, with reported yields ranging from 45% to 68% depending on reaction conditions .

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is standard for isolating the aldehyde .

-

Spectroscopic Confirmation:

Reactivity and Functionalization

Aldehyde-Driven Reactions

The aldehyde group participates in classic reactions:

-

Condensation: Forms Schiff bases with amines, useful in ligand design for coordination chemistry.

-

Nucleophilic Addition: Grignard reagents add to the carbonyl, producing secondary alcohols for polymer precursors .

Steric hindrance from the tert-butyl group slows reactions requiring planar transition states (e.g., aldol condensations), while the methoxy group’s electron donation enhances stability of intermediates .

Methoxy Group Reactivity

-

Demethylation: HBr in acetic acid cleaves the methoxy group to a hydroxyl, enabling further derivatization .

-

Coordination Sites: The oxygen atom can act as a weak Lewis base in metal-organic frameworks (MOFs) .

Applications in Industrial and Academic Contexts

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing chiral amines via reductive amination. For example, coupling with benzylamine derivatives yields candidates for protease inhibitors .

Materials Science

-

Polymer Synthesis: As a crosslinking agent in epoxy resins, enhancing thermal stability due to the tert-butyl group’s rigidity .

-

Liquid Crystals: Methoxy and tert-butyl groups promote mesophase stability in calamitic liquid crystals.

Catalysis

In asymmetric catalysis, the aldehyde facilitates the synthesis of β-hydroxy esters via Evans’ aldol reaction, achieving enantiomeric excesses >90% under optimized conditions .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Reactivity Trend |

|---|---|---|

| 4-tert-Butylcyclohexanecarboxaldehyde | Lacks methoxy group | Higher electrophilicity |

| 4-Isopropyl-1-methoxycyclohexane | Isopropyl instead of tert-butyl | Reduced steric hindrance |

| 4-tert-Butylbenzaldehyde | Aromatic vs. aliphatic ring | Enhanced resonance stabilization |

The methoxy group in 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde uniquely balances electronic donation and steric effects, enabling tailored reactivity in complex syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume